4-Chlorobenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHGDVCPCZKZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073937 | |
| Record name | 4-Chlorobenzenemethanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873-76-7 | |
| Record name | 4-Chlorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chlorobenzyl alcohol | |
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| Record name | 4-Chlorobenzyl alcohol | |
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| Record name | 4-Chlorobenzenemethanol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID7073937 | |
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| Record name | 4-chlorobenzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.684 | |
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| Record name | 4-CHLOROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 4-Chlorobenzyl Alcohol
Traditional methods for synthesizing this compound are well-established in both laboratory and industrial settings. These routes are characterized by their reliability and a substantial body of research supporting their application.
Reduction of 4-Chlorobenzaldehyde (B46862)
A primary method for producing this compound is through the reduction of 4-Chlorobenzaldehyde. The Cannizzaro reaction is a classic example of a disproportionation reaction used for this purpose, especially for aldehydes lacking alpha-hydrogens, such as 4-chlorobenzaldehyde.
In this reaction, two molecules of the aldehyde react in the presence of a strong base, like potassium hydroxide (B78521) (KOH), to yield one molecule of the corresponding primary alcohol (this compound) and one molecule of the carboxylic acid salt (potassium 4-chlorobenzoate). The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. This is followed by a hydride transfer to the carbonyl carbon of a second aldehyde molecule, resulting in a simultaneous oxidation and reduction.
While robust, the standard Cannizzaro reaction has an inherent limitation: the maximum theoretical yield for the alcohol is 50%, as half of the aldehyde is converted to the carboxylic acid.
Table 1: Products of the Cannizzaro Reaction of 4-Chlorobenzaldehyde
| Reactant | Product 1 (Reduction) | Product 2 (Oxidation) |
|---|
Reaction of 4-Chlorotoluene (B122035) with Formaldehyde (B43269) (Acid Catalysis)
The synthesis of this compound from 4-chlorotoluene is typically achieved indirectly. The more common industrial pathway involves the free-radical chlorination of the methyl group of 4-chlorotoluene to produce 4-chlorobenzyl chloride. This intermediate is then converted to the alcohol, as detailed in the following section. Direct synthesis from 4-chlorotoluene and formaldehyde under acid catalysis to yield this compound is less commonly documented in standard synthetic literature compared to other established routes.
Hydrolysis of 4-Chlorobenzyl Chloride
The hydrolysis of 4-chlorobenzyl chloride is a widely used and extensively studied method for the industrial production of this compound. This nucleophilic substitution reaction can be performed through direct alkaline hydrolysis or a more refined two-step process involving an ester intermediate to enhance product purity.
Alkaline Hydrolysis
Direct hydrolysis involves treating 4-chlorobenzyl chloride with an aqueous alkaline solution. Common bases used for this process include sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃). The reaction is typically performed at elevated temperatures, often between 95°C and 105°C, under reflux conditions to drive the conversion.
A significant challenge in this method is the potential formation of a by-product, bis(4-chlorobenzyl) ether. The formation of this ether is a competing reaction that can reduce the yield and purity of the desired alcohol. Research has shown that adding a small quantity of an organic solvent, such as toluene (B28343) or xylene, to the reaction mixture can effectively suppress the formation of the dibenzyl ether by altering the reaction environment.
Table 2: Typical Conditions for Alkaline Hydrolysis of 4-Chlorobenzyl Chloride
| Parameter | Condition |
|---|---|
| Primary Reactant | 4-Chlorobenzyl chloride |
| Reagents | Sodium hydroxide (NaOH), Sodium Carbonate (Na₂CO₃) |
| Temperature | 95-105°C |
| Reaction Time | 5-15 hours |
| Key By-product | Bis(4-chlorobenzyl) ether |
| Yield | High, with crude yields reported up to 98% |
Data sourced from patent CN101182285A
Two-Step Esterification and Hydrolysis
To circumvent the issue of ether formation and achieve a purer product, a two-step method is often employed. This process involves first converting 4-chlorobenzyl chloride into an ester, followed by the hydrolysis of that ester to yield this compound.
In the first step, 4-chlorobenzyl chloride is reacted with a salt of a carboxylic acid, such as aqueous sodium benzoate, often in the presence of a phase-transfer catalyst, to form 4-chlorobenzyl benzoate. This esterification step proceeds via a pseudo-first-order kinetic model. The resulting ester is then isolated and subsequently hydrolyzed under acidic or alkaline conditions to produce this compound and the corresponding carboxylate. This indirect route effectively prevents the formation of the dibenzyl ether by-product, leading to a cleaner reaction and a higher purity final product.
Advanced and Green Synthetic Approaches for this compound
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign processes. In the context of this compound synthesis, these efforts focus on improving yields, reducing waste, and utilizing milder reaction conditions.
One advanced approach is the Crossed Cannizzaro reaction . This variation addresses the 50% yield limitation of the standard Cannizzaro reaction. In this method, 4-chlorobenzaldehyde is reacted with a more reactive, inexpensive "sacrificial" aldehyde, typically formaldehyde, in the presence of a strong base. Formaldehyde is preferentially oxidized to formate (B1220265), while the more valuable 4-chlorobenzaldehyde is almost exclusively reduced to this compound, thus significantly increasing the yield of the desired product.
Phase-transfer catalysis (PTC) represents another area of advancement, particularly for the hydrolysis of 4-chlorobenzyl chloride. PTC facilitates the reaction between reactants located in different phases (e.g., an aqueous phase containing the hydroxide and an organic phase containing the benzyl (B1604629) chloride). Catalysts like quaternary ammonium (B1175870) salts transport the nucleophile (hydroxide) into the organic phase, accelerating the reaction rate and often allowing for milder conditions and improved yields.
Biocatalytic reduction is an emerging green chemistry approach for the synthesis of alcohols. This method utilizes enzymes, such as oxidoreductases or alcohol dehydrogenases, sourced from microorganisms or plants, to catalyze the reduction of aldehydes. These biocatalytic reactions offer high selectivity (chemo-, regio-, and stereoselectivity) and operate under mild, aqueous conditions, which significantly reduces the environmental impact compared to conventional chemical methods that may use metal-based reducing agents. The biocatalytic reduction of 4-chlorobenzaldehyde, while a subject of ongoing research, aligns with the principles of green chemistry by using renewable catalysts and minimizing hazardous waste.
Environmentally Friendly Synthetic Routes
In the pursuit of greener chemistry, researchers have explored alternative oxidizing agents to replace carcinogenic chromium(VI) salts in the synthesis of related compounds. One such method involves the use of hypochlorite, a more environmentally benign oxidizing agent. For instance, the oxidation of this compound to 4-chlorobenzoic acid can be achieved using an aqueous solution of calcium hypochlorite. chemistry-online.com This reaction proceeds through an aldehyde intermediate, which is subsequently oxidized to the carboxylic acid. chemistry-online.com
Another approach to green synthesis is the Cannizzaro reaction, which allows for the simultaneous oxidation and reduction of an aromatic aldehyde to produce both a carboxylic acid and an alcohol from a single reactant. rsc.orgrsc.org For example, p-chlorobenzaldehyde can be converted to p-chlorobenzyl alcohol and p-chlorobenzoic acid when heated with aqueous potassium hydroxide. rsc.org The mechanism involves the nucleophilic addition of a hydroxide ion to the aldehyde, forming a tetrahedral intermediate that then expels a hydride ion. A second aldehyde molecule accepts this hydride ion, resulting in its reduction to the corresponding alcohol. rsc.org
Catalytic Transformations in Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. Various catalytic systems have been developed and optimized for reactions involving this compound.
UV Light Promoted Oxidations
UV light-promoted oxidation presents a metal- and additive-free method for the selective conversion of alcohols to their corresponding carbonyl compounds. rsc.org In this process, ambient air serves as the oxidant under mild conditions. rsc.org Mechanistic studies indicate that both the alcohol substrate and the solvent, such as dimethyl sulfoxide (B87167) (DMSO), play a crucial role in the generation of the superoxide (B77818) radical, a key intermediate in the transformation. rsc.org The electron-donating ability of the benzyl alcohol derivative influences the reaction rate. For instance, benzyl alcohols with electron-donating groups exhibit faster conversion compared to those with electron-withdrawing groups. rsc.org
Metal-Organic Framework (MOF) Catalysis
Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts due to their large surface areas, porosity, and tunable structures. researchgate.netnih.gov A variety of MOFs, such as those based on cobalt, copper, and iron with 1,3,5-benzenetricarboxylic acid as a ligand (M-BTC), have been synthesized for the selective oxidation of benzyl alcohols. researchgate.net For example, Co-BTC has demonstrated high conversion (92.9%) and selectivity (97.1%) in the oxidation of benzyl alcohol using air as the oxidant. researchgate.net The catalytic activity of MOFs can be attributed to the presence of both the metal centers and the carboxylate groups of the organic linkers. rsc.org Post-synthetic modification of MOFs, such as functionalization with Cu(OAc)₂, can further enhance their catalytic properties. nih.gov
Supported Catalysts (e.g., Mo(CO)₆ on MWCNTs)
Supported catalysts, where the active catalytic species are dispersed on a high-surface-area support, offer advantages in terms of stability and recyclability. For example, cobalt-decorated multi-walled carbon nanotubes (MWCNTs) have been used as a support for Co–Mo–K sulfide catalysts in higher alcohol synthesis. core.ac.uk The use of Co-modified MWCNTs as a support has been shown to significantly increase the activity of CO hydrogenation and improve the selective formation of C₂₊-alcohols compared to unsupported catalysts or those on activated carbon. core.ac.uk
Photocatalytic Systems (e.g., Cu-g-C₃N₄-imine/TiO₂)
Photocatalysis utilizing visible light is a promising green technology for organic transformations. nih.govnih.gov A notable example is the use of TiO₂ nanoparticles functionalized with a Cu(II) Schiff base complex (Cu-g-C₃N₄–imine/TiO₂) for the aerobic oxidation of alcohols to aldehydes. nih.gov The synergistic effect between the components of this nanostructure enhances its photocatalytic activity by reducing electron–hole recombination. nih.gov The photocatalytic performance is influenced by various factors, including the solvent, temperature, and catalyst amount. nih.govresearchgate.net Studies have shown a good correlation between the apparent quantum yields and the diffuse reflectance spectrum of the nanocatalyst, confirming the photocatalytic nature of the reaction. researchgate.net This system has been successfully applied to the oxidation of this compound. nih.govresearchgate.net
Another efficient photocatalyst involves TiO₂ nanoparticles decorated with a Co-Schiff base-g-C₃N₄ complex. This system has demonstrated superior catalytic performance in the oxidation of this compound under visible light. nih.gov The enhanced photoactivity is attributed to the synergistic effects of the heterojunction between Co-carbon nitride and TiO₂ nanoparticles. nih.gov The band gap of the Co-g-C₃N₄-imine/TiO₂ nanohybrid is narrower than its individual components, allowing for strong absorption of visible light and promoting the photocatalytic reaction. nih.gov
Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases. acsgcipr.orgcrdeepjournal.org This method is particularly useful for the synthesis of chlorobenzyl alcohols from their corresponding chlorides. researchgate.net The process often involves an esterification reaction of the chlorobenzyl chloride with an aqueous solution of a salt like sodium benzoate in the presence of a phase transfer catalyst, followed by hydrolysis of the resulting ester. researchgate.net Tributylamine, in combination with a cocatalyst such as sodium iodide, has been found to be an effective phase-transfer catalyst for this transformation. researchgate.net The esterification reaction typically follows pseudo-first-order kinetics. researchgate.net PTC can significantly enhance reaction rates and yields, and often allows for the use of milder and more environmentally friendly reagents and conditions. acsgcipr.org
Data Tables
| Catalyst | Conditions | Conversion/Yield | Selectivity | Reference |
|---|---|---|---|---|
| Cu-g-C₃N₄–imine/TiO₂ | Visible light (CFL lamp), solvent-free | - | - | nih.gov |
| Co-BTC | Air oxidant | 92.9% (benzyl alcohol) | 97.1% (benzyl alcohol) | researchgate.net |
| UV Light (metal-free) | DMSO solvent, ambient air | Good yield (benzyl alcohol) | - | rsc.org |
| Co-g-C₃N₄-imine/TiO₂ | Visible light, 70 °C, MeCN, NHPI, air | High | - | nih.gov |
| Reactant | Catalyst System | Reaction Steps | Key Findings | Reference |
|---|---|---|---|---|
| 4-Chlorobenzyl chloride | Tributylamine / Sodium Iodide | 1. Esterification with aqueous sodium benzoate 2. Hydrolysis of the ester | Reaction follows pseudo-first-order kinetics. | researchgate.net |
Green Catalysts in Multi-Component Reactions
The principles of green chemistry, which encourage the use of efficient, atom-economical, and environmentally benign processes, have spurred the development of novel catalytic systems for multi-component reactions (MCRs). In this context, this compound serves as a valuable starting material for the synthesis of complex heterocyclic derivatives.
One notable example involves the use of a pyrazinium chlorochromate-functionalized carbonitride (CNs@PCC) catalyst. This heterogeneous catalyst facilitates a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-one and 1,4-dihydropyridine derivatives. The reaction pathway commences with the in-situ oxidation of this compound to 4-Chlorobenzaldehyde by the CNs@PCC catalyst. This aldehyde intermediate then participates in a subsequent condensation reaction with other components, such as ethyl acetoacetate and urea or ammonium acetate (B1210297), to yield the final heterocyclic products.
The reaction conditions for these syntheses are typically mild. For instance, the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives can be achieved by stirring a mixture of this compound, ethyl acetoacetate, urea, and the CNs@PCC catalyst in acetonitrile (B52724) under a nitrogen atmosphere at 80°C. The heterogeneous nature of the catalyst allows for its easy separation and potential recycling, further enhancing the green credentials of the process.
| Starting Materials | Catalyst | Product | Solvent | Temperature |
|---|---|---|---|---|
| This compound, Ethyl acetoacetate, Urea | CNs@PCC | 3,4-Dihydropyrimidin-2(1H)-one derivative | Acetonitrile | 80°C |
| This compound, Ethyl acetoacetate, NH₄OAc | CNs@PCC | 1,4-Dihydropyridine derivative | Acetonitrile | 80°C |
Derivatization and Functionalization Reactions Involving this compound
Oxidation Reactions
The oxidation of this compound is a fundamental transformation that yields valuable products, most notably 4-Chlorobenzaldehyde. This conversion is a key step in the synthesis of various fine chemicals and pharmaceutical intermediates.
The selective oxidation of the primary alcohol group in this compound to an aldehyde requires careful selection of reagents and conditions to prevent over-oxidation to the corresponding carboxylic acid, 4-chlorobenzoic acid.
Various metal-based catalysts have been employed for the oxidation of benzylic alcohols.
Fe(III) complexes: Iron(III) nitrate, often in combination with co-catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and various chlorides, has been shown to be an effective system for the aerobic oxidation of alcohols. osti.govnih.gov This catalytic system can convert primary alcohols into carboxylic acids, implying the formation of the corresponding aldehyde as an intermediate. osti.gov The mechanism is proposed to involve a "serial cooperativity," where a redox cascade leads to the in-situ generation of the active oxoammonium species that oxidizes the alcohol. osti.govnih.gov While broadly applicable to benzylic alcohols, specific yield data for the selective conversion of this compound to 4-Chlorobenzaldehyde using this system requires careful optimization to halt the reaction at the aldehyde stage.
Ir complexes: Iridium complexes are well-known for their role in transfer hydrogenation reactions. In the context of alcohol oxidation, they can catalyze a process analogous to an Oppenauer-type oxidation. The iridium catalyst facilitates the dehydrogenation of the alcohol, which serves as a hydrogen donor, to form the corresponding aldehyde or ketone in situ. This process is often coupled with the reduction of another substrate in the reaction mixture, such as an alkene or another carbonyl compound. While highly efficient for generating aldehydes as reactive intermediates, these methods are typically designed for subsequent C-C bond-forming reactions rather than for the isolation of the aldehyde as the primary product.
No specific data was found for the use of Molybdenum hexacarbonyl (Mo(CO)₆) in the direct oxidation of this compound to 4-Chlorobenzaldehyde within the reviewed literature.
| Catalyst System | Oxidant | Reaction Type | Typical Product from Primary Benzylic Alcohol |
|---|---|---|---|
| Fe(NO₃)₃ / TEMPO / MCl | O₂ (Air) | Aerobic Oxidation | Carboxylic Acid (via Aldehyde) |
| Iridium Complexes | None (Hydrogen Acceptor) | Transfer Hydrogenation / Oppenauer-type | Aldehyde (in situ) |
Stoichiometric and catalytic amounts of various oxidizing agents are widely used for the conversion of this compound.
tert-butyl hydroperoxide (TBHP): This organic peroxide is a common oxidant used in conjunction with various metal catalysts for the oxidation of alcohols. For instance, the oxidation of this compound can be effectively carried out using TBHP. The reaction conditions, such as the choice of catalyst and temperature, are crucial for achieving high selectivity for the aldehyde product.
Sodium periodate (NaIO₄): Sodium periodate is a powerful oxidizing agent, often used for the cleavage of vicinal diols. chemistrysteps.com In the context of single alcohol oxidation, it is typically used as a co-oxidant in catalytic cycles with other metals, such as ruthenium. nih.gov In such systems, NaIO₄ regenerates the active high-valent metal-oxo species, which is the primary oxidant for the alcohol. Direct oxidation of this compound solely with NaIO₄ to yield the aldehyde is not a commonly reported method, as its primary application lies in different types of oxidative transformations. chemistrysteps.com
Chromium(VI) (Cr(VI)): Cr(VI) reagents, such as chromic acid and pyridinium chlorochromate (PCC), are classical and effective oxidants for converting primary alcohols to aldehydes. The oxidation of this compound with Cr(VI) in various media, including micellar systems, has been studied kinetically. These reagents are known for their high efficiency, though their toxicity and the generation of chromium waste are significant drawbacks from a green chemistry perspective.
| Oxidant | Typical Role/Condition | Product | Note |
|---|---|---|---|
| tert-butyl hydroperoxide | With metal catalyst | 4-Chlorobenzaldehyde | Selectivity depends on catalyst and conditions. |
| NaIO₄ | Co-oxidant with metal catalyst (e.g., Ru) | 4-Chlorobenzaldehyde | Regenerates the active catalytic species. |
| Cr(VI) reagents | Stoichiometric oxidant | 4-Chlorobenzaldehyde | High efficiency but environmental concerns. |
Harnessing light energy to drive chemical reactions is a cornerstone of sustainable synthesis. The photo-promoted aerobic oxidation of this compound to 4-Chlorobenzaldehyde utilizes molecular oxygen from the air as the terminal oxidant, with visible light as the energy source. researchgate.net
This transformation is typically mediated by a photocatalyst. For example, a system employing bromodimethylsulfonium bromide (BDMS) as a catalyst under visible light irradiation (e.g., from a compact fluorescent lamp) can efficiently and selectively convert this compound to 4-Chlorobenzaldehyde. researchgate.net The reaction proceeds under mild conditions, avoiding the need for harsh reagents or high temperatures. The proposed mechanism often involves the generation of reactive oxygen species or radical intermediates initiated by the photo-excited catalyst, which then effectuate the oxidation of the alcohol. The process is highly attractive due to its operational simplicity and environmentally friendly nature.
Conversion to 4-Chlorobenzoic Acid
The oxidation of this compound to 4-chlorobenzoic acid can be achieved using various oxidizing agents. A common and effective method utilizes hypochlorite as the oxidant, presenting a greener alternative to traditional heavy metal oxidants like chromium(VI) salts. chemicalbook.com In a typical laboratory procedure, this compound is dissolved in acetonitrile and added to a stirred mixture of commercial calcium hypochlorite in water and glacial acetic acid. chemicalbook.com The reaction proceeds via a 4-chlorobenzaldehyde intermediate, which is subsequently oxidized to the final carboxylic acid product. chemicalbook.com The reaction is generally heated for a period to ensure completion. chemicalbook.com
Another documented method involves the use of hydrogen peroxide as the oxidant in the presence of a cobalt(II) complex catalyst, which also yields the corresponding carboxylic acid in good yields.
The general reaction scheme for the hypochlorite oxidation is as follows:
Reaction Scheme: Oxidation of this compound
| Reactant | Reagents | Product |
|---|
The experimental procedure involves dissolving 0.5 g of this compound in 5 ml of acetonitrile. This solution is added to a mixture of 2.4 g of commercial calcium hypochlorite (65%) in 20 ml of water, with the dropwise addition of 2 ml of glacial acetic acid. The reaction is heated for one hour, ensuring the temperature does not exceed 50 °C. chemicalbook.com Post-reaction workup involves extraction with diethyl ether, followed by treatment with sodium bicarbonate solution and subsequent acidification with HCl to precipitate the 4-chlorobenzoic acid. chemicalbook.com
Enzymatic Oxidation Studies
Biocatalytic methods for the oxidation of alcohols are an area of active research, offering high selectivity under mild conditions. google.com Enzymes such as dehydrogenases and oxidases are prominent biocatalysts capable of selectively oxidizing primary alcohols to either aldehydes or carboxylic acids. google.com
Specific studies on this compound have demonstrated its conversion to 4-chlorobenzaldehyde. One such study utilized a magnetic nanoparticle (MNP)-based fluidized bed millisystem. reddit.com This system, under optimized conditions, demonstrated superior performance compared to batch and other millisystems, achieving a high conversion and yield of the aldehyde product. reddit.com While this study focused on the aldehyde, enzymatic pathways are known to facilitate the further oxidation of the intermediate aldehyde to the corresponding carboxylic acid. google.com The efficiency of these enzymatic reactions can be influenced by factors such as the choice of enzyme, immobilization technique, and reactor configuration. reddit.com
Nucleophilic Reactions and Esterification
This compound readily participates in nucleophilic reactions, most notably in the formation of esters. Its hydroxyl group can be acylated by various reagents to form the corresponding esters, or it can serve as a reagent itself to protect carboxylic acids.
Acetylation
The acetylation of this compound to form 4-chlorobenzyl acetate is a straightforward esterification. This can be accomplished using acetic anhydride, often in the presence of a catalyst or under specific reaction conditions. masterorganicchemistry.comprepchem.com A plausible mechanism involves the nucleophilic attack of the alcohol's oxygen on one of the carbonyl carbons of acetic anhydride. masterorganicchemistry.comprepchem.com
Catalytic methods have also been reported. One such method employs catalytic amounts of cerium(IV) triflate (Ce(OTf)₄) in acetic acid, which produces the desired ester in excellent yields. Another approach utilizes Silphos [PCl₃⁻ⁿ(SiO₂)ⁿ], a heterogeneous phosphine reagent, in ethyl acetate to carry out the acetylation.
Spectral Data for 4-Chlorobenzyl Acetate
| Analysis | Data |
|---|---|
| FT-IR (cm⁻¹) | 2954, 1739, 1493, 1379, 1363, 1228, 1092, 1032, 806, 531 |
| ¹H NMR (CDCl₃, δ ppm) | 2.11 (s, 3H, CH₃CO), 5.08 (s, 2H, CH₂), 7.32 (q, J=6, 4H, Ar) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 20.93, 65.43, 128.74, 129.66, 134.14, 134.45, 170.73 |
Protection of Carboxyl Groups as Esters
A significant application of this compound in organic synthesis, particularly in peptide synthesis, is as a protecting group for carboxylic acids. nih.govaskfilo.comlibretexts.org Carboxylic acids are converted to their 4-chlorobenzyl esters to mask their acidic proton and prevent unwanted side reactions during subsequent synthetic steps. libretexts.orgthieme-connect.com
The 4-chlorobenzyl ester group is notably more stable towards acidic conditions than the corresponding unsubstituted benzyl ester. This enhanced stability is a key advantage, allowing for greater flexibility in multi-step syntheses where acidic conditions are required for the removal of other protecting groups. libretexts.org
Chlorination Reactions
The hydroxyl group of this compound can be substituted by a chlorine atom to yield 4-chlorobenzyl chloride. This transformation is a standard conversion of an alcohol to an alkyl halide. A common reagent for this purpose is thionyl chloride (SOCl₂). The reaction typically proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. Subsequent nucleophilic attack by a chloride ion results in the formation of 4-chlorobenzyl chloride, with sulfur dioxide and hydrogen chloride as byproducts.
In a competitive intermolecular experiment reacting an equimolar mixture of this compound and 2-phenylethanol with one equivalent of thionyl chloride, both alcohols were partially converted to their respective chlorides, demonstrating the feasibility of this reaction for this compound. The use of a mild base like pyridine is often employed to neutralize the HCl generated during the reaction. prepchem.com
Palladium-Catalyzed C-H Activation and Benzylation
Palladium-catalyzed C–H bond functionalization has emerged as a powerful tool for forming carbon-carbon bonds. In this context, benzyl alcohols, including this compound, can serve as benzylating agents for arenes and heteroarenes.
A study on the synthesis of bis(indolyl)methanes utilized a palladium-catalyzed system in water for the C-H activation of indole-carboxylic acids followed by benzylation. In this domino protocol, this compound was used as the benzylation agent. The proposed mechanism suggests the formation of an (η³-benzyl)palladium(II) complex from the palladium(0) species and the benzyl alcohol. This complex then activates the C–H bond at the C3-position of the indole. The use of this compound in this reaction resulted in a good yield (70%) of the desired product. This methodology highlights the utility of this compound as a stable and effective source for introducing the 4-chlorobenzyl moiety onto other molecules through modern catalytic methods.
Formation of Derivatives (e.g., α-(Aminomethyl)-4-chlorobenzyl alcohol)
The synthesis of α-(aminomethyl)-4-chlorobenzyl alcohol, a derivative of this compound, is not typically achieved in a single step. The most common and well-established synthetic pathway involves a two-step process: the oxidation of this compound to its corresponding aldehyde, followed by a reductive amination reaction. An alternative, more direct approach involves the catalytic amination of this compound, often referred to as the "borrowing hydrogen" methodology.
Two-Step Synthesis via Oxidation and Reductive Amination
This conventional route first involves the oxidation of the benzylic alcohol to an aldehyde, which then undergoes reaction with an amine source and a reducing agent to form the desired amino alcohol derivative.
Step 1: Oxidation of this compound to 4-Chlorobenzaldehyde
The initial step in this synthetic sequence is the oxidation of this compound to 4-chlorobenzaldehyde. This transformation can be accomplished using a variety of oxidizing agents. The choice of reagent is often guided by factors such as yield, selectivity, and reaction conditions.
One effective method employs potassium permanganate (KMnO4) in a non-polar solvent under phase transfer catalysis conditions. This method is noted for its high selectivity, yielding the aldehyde with minimal over-oxidation to the carboxylic acid rasayanjournal.co.in. Another efficient system for this conversion is a Cu(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system, which utilizes ambient air as the oxidant at room temperature rsc.org.
Table 1: Selected Methods for the Oxidation of this compound to 4-Chlorobenzaldehyde
| Oxidizing Agent/Catalyst System | Solvent | Reaction Conditions | Yield (%) | Reference |
| Potassium Permanganate (KMnO4) / Phase Transfer Catalyst | Toluene | Room Temperature, 30 min | >90 | rasayanjournal.co.in |
| Cu(I)/TEMPO | Not Specified | Room Temperature, Ambient Air | Not Specified | rsc.org |
Data represents typical yields for the oxidation of benzyl alcohol derivatives under the specified conditions.
Step 2: Reductive Amination of 4-Chlorobenzaldehyde
The second step involves the reductive amination of the intermediate, 4-chlorobenzaldehyde, with ammonia. This reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the primary amine, α-(aminomethyl)-4-chlorobenzyl alcohol. This one-pot procedure is highly efficient for the synthesis of amines from carbonyl compounds gctlc.orgwikipedia.org.
The choice of reducing agent is critical to the success of this reaction. Milder reducing agents are preferred as they selectively reduce the imine in the presence of the aldehyde. Sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN) are commonly employed for this purpose gctlc.orgwikipedia.org. The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, and may be catalyzed by the addition of a weak acid to facilitate imine formation youtube.com.
Table 2: General Conditions for Reductive Amination of Aldehydes
| Amine Source | Reducing Agent | Solvent | Catalyst | General Yield Range (%) |
| Ammonia (aqueous or gas) | Sodium Borohydride (NaBH4) | Methanol/Ethanol | Weak Acid (e.g., Acetic Acid) | Moderate to High |
| Ammonia (aqueous or gas) | Sodium Cyanoborohydride (NaBH3CN) | Methanol/Ethanol | Weak Acid (e.g., Acetic Acid) | High |
Yields are general and can vary based on the specific substrate and reaction conditions.
Direct Catalytic Amination of this compound
A more atom-economical and direct route to primary amines from alcohols is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology nih.govcsic.es. This one-pot reaction involves the in-situ oxidation of the alcohol to an aldehyde, which then reacts with ammonia to form an imine. The catalyst, which initially abstracted hydrogen from the alcohol, then hydrogenates the imine to the corresponding primary amine nih.gov.
This process is typically catalyzed by transition metal complexes, with nickel-based catalysts being a commercially available and robust option. The use of aqueous ammonia or ammonium salts as the nitrogen source makes this a more convenient and safer procedure than using anhydrous ammonia gas nih.govacs.org.
Table 3: Catalytic Systems for the Direct Amination of Benzyl Alcohols
| Catalyst | Nitrogen Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Nickel (e.g., Raney Ni, Ni/Al2O3-SiO2) | Aqueous Ammonia | t-Amyl alcohol | 160 | Good | acs.org |
| Iridium Complexes | Ammonium Formate | Water | Not Specified | High | organic-chemistry.org |
Yields are for the amination of benzyl alcohol derivatives and can be influenced by the specific substrate and catalyst system.
This direct approach is often hampered by the formation of secondary and tertiary amine byproducts due to the over-alkylation of the initially formed primary amine. However, careful selection of the catalyst and reaction conditions can promote the selective formation of the primary amine nih.gov.
Mechanistic Investigations and Reaction Kinetics
Detailed Mechanistic Studies of 4-Chlorobenzyl Alcohol Transformations
The transformation of this compound into various products, such as 4-chlorobenzaldehyde (B46862) and 4-chlorobenzoic acid, involves several key reaction types, including oxidation, C-H activation, and disproportionation. Understanding the underlying mechanisms and kinetics of these transformations is crucial for optimizing reaction conditions and developing efficient synthetic protocols.
The oxidation of this compound to 4-chlorobenzaldehyde is a fundamental transformation. The mechanism can proceed through various pathways depending on the oxidant and reaction conditions. Key mechanistic aspects include the involvement of radical species, the nature of hydrogen transfer, and the electronic properties of the substrate.
In certain oxidation processes, particularly those involving molecular oxygen, the superoxide (B77818) radical anion (•O₂⁻) plays a significant role. The formation of superoxide can be initiated by the reduction of molecular oxygen. Studies on the oxidation of benzyl (B1604629) alcohol, a model for this compound, have shown that its reduction potential is sufficient to facilitate this reduction. researchgate.net
Once formed, the superoxide radical anion can act as a nucleophile. mt.com In the oxidation of benzyl alcohols, initial reactions with other radical species like hydroxyl radicals (•OH) can lead to the formation of intermediate products. The superoxide anion can then attack these intermediates, leading to the formation of products such as aldehydes and carboxylic acids. mt.com This pathway is particularly relevant in advanced oxidation processes and highlights a mechanism where •O₂⁻ contributes to the degradation of intermediates, regenerating other radical species and perpetuating the reaction chain. mt.com
Hydride abstraction is a common mechanism in the oxidation of alcohols. This pathway involves the removal of a hydride ion (H⁻) from the α-carbon of the alcohol. Computational studies on the oxidation of benzylic compounds have explored the energetics of different transfer pathways, including single electron transfer, hydrogen atom transfer, and hydride transfer. For many benzylic substrates, the hydride transfer pathway is considered the most viable mechanism for C–H bond cleavage. rutgers.edu
In the context of the Cannizzaro reaction of 4-chlorobenzaldehyde, a related process, the key step is the transfer of a hydride ion from a tetrahedral intermediate to another aldehyde molecule. acs.orgnih.gov This demonstrates the facility of hydride transfer from a benzylic-type position. Oxidants like quinones (e.g., DDQ) are known to oxidize benzylic alcohols, and the mechanism is often proposed to involve the abstraction of the benzylic hydride to form a cation, which then loses a proton to form the aldehyde. rutgers.edu
The efficiency of oxidation reactions can be related to the substrate's ability to donate or transport electrons. The presence of substituents on the benzene (B151609) ring influences this ability. For substituted benzyl alcohols, those with electron-donating groups are generally more easily oxidized than those with electron-withdrawing groups. researchgate.net
The electron transport ability of this compound has been investigated by observing its reaction in the presence of methyl viologen (MV²⁺) under UV light. The reduction of MV²⁺ to its radical cation (MV•⁺) serves as an indicator of electron transfer from the alcohol. In these studies, this compound was shown to be capable of transporting electrons, leading to the formation of MV•⁺. The time required for this change provides a qualitative measure of its electron-donating potential compared to other substituted benzyl alcohols. researchgate.net
| Substituted Benzyl Alcohol | Time for MV•⁺ Formation (hours) |
|---|---|
| 4-methoxybenzyl alcohol | 0.5 |
| 4-methylbenzyl alcohol | 1.5 |
| Benzyl alcohol | 5.0 |
| 4-bromobenzyl alcohol | 12.0 |
| This compound | 16.0 |
| 4-nitrobenzyl alcohol | No formation |
Data sourced from a study on UV light-promoted oxidation of alcohols. The time indicates the period required for the reaction mixture color to change to dark blue, signifying the formation of the methyl viologen radical cation (MV•⁺). researchgate.net
The results indicate that the electron-withdrawing nature of the chlorine atom in this compound reduces its electron transport ability compared to benzyl alcohol and derivatives with electron-donating groups, but it is still more capable of electron transport than the strongly deactivated 4-nitrobenzyl alcohol. researchgate.net
The functionalization of this compound can also proceed via the activation of the benzylic C(sp³)–H bond. This approach allows for the direct formation of new bonds at the benzylic position. Several mechanistic pathways for C–H activation have been proposed, often involving transition metal catalysts. mt.com
One prominent mechanism is oxidative addition , where a low-valent transition metal inserts into the C–H bond. mt.com For instance, a Pd(0) species can react with a benzyl alcohol to form an (η³-benzyl)palladium(II) complex, which is a key intermediate in subsequent functionalization reactions. mdpi.com Another pathway involves electrophilic activation , typically with electron-deficient late-stage transition metals. mt.com
Radical-based pathways are also significant in C–H activation. A Proton-Coupled Electron Transfer (PCET) mechanism has been suggested for the selective monooxygenation of benzylic C–H bonds, which differs from simple hydrogen atom abstraction. acs.orgnih.gov In other systems, a radical relay mechanism can occur, where a catalyst activates an oxidant to generate a radical species that performs a Hydrogen Atom Transfer (HAT) from the benzylic C–H bond, creating a benzyl radical that can be further functionalized. chemrxiv.org
This compound is a key product of the Cannizzaro reaction of 4-chlorobenzaldehyde. mdpi.comresearchgate.net This reaction is a characteristic disproportionation of non-enolizable aldehydes in the presence of a strong base. acs.org The mechanism involves the conversion of two molecules of the aldehyde into one molecule of the corresponding carboxylic acid (4-chlorobenzoic acid) and one molecule of the primary alcohol (this compound). acs.orgmdpi.com
The accepted mechanism proceeds through the following key steps:
Nucleophilic Attack : A hydroxide (B78521) ion (OH⁻) from the base attacks the electrophilic carbonyl carbon of a 4-chlorobenzaldehyde molecule. This results in the formation of a tetrahedral intermediate. acs.orgresearchgate.netrsc.org
Hydride Transfer : The tetrahedral intermediate collapses, reforming the carbonyl group. Concurrently, it transfers a hydride ion (H⁻) directly to the carbonyl carbon of a second molecule of 4-chlorobenzaldehyde. acs.orgrsc.org This step is the rate-determining step and represents the core redox process: the first molecule (the hydride donor) is oxidized, and the second molecule (the hydride acceptor) is reduced. acs.org
Proton Exchange : The products of the hydride transfer are the 4-chlorobenzoate (B1228818) anion and an alkoxide ion. A rapid proton exchange then occurs between the highly basic alkoxide and the newly formed carboxylic acid (or water in the medium), yielding the final products: this compound and the 4-chlorobenzoate salt. acs.orgrsc.org
Mechanism of Chlorination using 2,4,6-trichloro-1,3,5-triazine
The chlorination of benzyl alcohols, including this compound, can be achieved with high selectivity and speed using 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, in the presence of dimethyl sulfoxide (B87167) (DMSO). chegg.com This method is notable for its neutral reaction conditions, which are compatible with substrates that possess acid-labile functional groups. chegg.comunipa.it
The reaction mechanism is proposed to proceed primarily through an SN2 pathway. chegg.comunipa.it In this process, DMSO acts as a catalyst. An active dimethyl arylmethoxysulfonium salt intermediate is formed, which is sufficiently reactive to yield the corresponding benzyl chloride. unipa.it Studies involving chiral benzyl alcohols have demonstrated an inversion of configuration, which is a characteristic hallmark of the SN2 mechanism. chegg.comunipa.it While the SN2 pathway is dominant, the possibility of a partial SN1 pathway has also been suggested. unipa.it A key feature of this method is its high chemoselectivity; it preferentially chlorinates benzylic alcohols while aliphatic alcohols remain unreactive under the same conditions. chegg.comunipa.it
Kinetic Analysis of Reactions Involving this compound
The study of reaction kinetics provides invaluable insights into the reactivity of this compound and the mechanisms of its transformations. Kinetic analyses, including the determination of rate constants and the application of linear free-energy relationships, have been instrumental in elucidating the electronic demands and transition state structures of its reactions, particularly in oxidation processes.
The rate of a chemical reaction is quantified by its rate constant (k). For the oxidation of this compound, second-order rate constants have been determined. For instance, in the oxidation by various porphyrin–iron(IV)–oxo intermediates, the rate constants provide a measure of the alcohol's reactivity toward these potent oxidizing agents. researchgate.net The electronic nature of the substituent on the phenyl ring significantly influences these rates.
| Oxidizing Complex | k (M-1s-1) |
|---|---|
| [TMPFeIV(O)]+ (3a) | 6.7 ± 0.2 |
| [TDCPPFeIV(O)]+ (3b) | 5.7 ± 0.2 |
| [TDFPPFeIV(O)]+ (3c) | 4.2 ± 0.2 |
Linear free-energy relationships (LFERs), such as the Hammett equation, are powerful tools for investigating reaction mechanisms. They correlate the reaction rates or equilibrium constants of a series of related compounds with substituent constants (e.g., σ). The oxidation of para-substituted benzyl alcohols, including this compound, shows excellent free-energy correlations. researchgate.net
In the oxidation of substituted benzyl alcohols by morpholinium chlorochromate, the rates were correlated in terms of Charton's triparametric LDR equation. researchgate.net Similarly, a study on the oxidation of diverse substituted benzyl alcohols with trichloroisocyanuric acid (TCCA) showed an LFER with a ρ value of -1.22, although this compound was excluded from this specific correlation. The negative ρ value typically indicates the buildup of positive charge at the reaction center in the transition state.
The kinetic isotope effect (KIE), determined by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium), is a primary method for determining whether a specific C-H bond is broken in the rate-determining step of a reaction.
In the oxidation of benzyl alcohols, the cleavage of the α-C-H bond is often crucial. Studies on the oxidation of α,α-dideuteriobenzyl alcohol by morpholinium chlorochromate revealed a substantial primary KIE of kH/kD = 5.86 at 298 K. researchgate.net Similarly, the oxidation of benzyl alcohol by iron(IV)-oxo complexes showed KIE values ranging from 4.5 to 5.7, indicating a significant degree of C-H bond breaking in the transition state. researchgate.net For the oxidation of substituted benzyl alcohols with trichloroisocyanuric acid, a primary KIE of 4.22 was observed. This body of evidence strongly suggests that for many oxidation reactions of benzyl alcohols, the rate-determining step involves the cleavage of the benzylic C-H bond.
In reactions involving two or more reactants, the kinetics can be simplified by using a large excess of one reactant. Under these conditions, the concentration of the excess reactant remains effectively constant throughout the reaction, and the reaction follows pseudo-first-order kinetics with respect to the other reactant.
This approach has been applied to the study of this compound. For example, the spectrophotometric kinetic study of the oxidation of this compound by Cr(VI) in a micellar medium was conducted under pseudo-first-order reaction conditions. colab.ws This technique allows for a more straightforward determination of the rate constant by isolating the concentration dependence of a single reactant. colab.ws
Autocatalysis is a phenomenon where a reaction product acts as a catalyst for that same reaction. This leads to a characteristic reaction profile where the rate initially accelerates as the product concentration increases.
The oxidation of substituted benzyl alcohols with trichloroisocyanuric acid (TCCA) in the presence of water has been shown to exhibit autocatalytic behavior. The kinetic results show an induction period followed by an increase in the reaction rate. It is proposed that chlorine (Cl₂), formed in situ from the reaction of TCCA with by-product HCl, acts as the autocatalytic species, performing a hydride abstraction from the alcohol in the induction zone.
Applications in Advanced Chemical Synthesis and Materials Science
Synthesis of Complex Organic Molecules
4-Chlorobenzyl alcohol is a fundamental reagent in organic synthesis, valued for its utility as a molecular building block. guidechem.com Its structure allows for the strategic introduction of the 4-chlorobenzyl moiety into more complex molecules through various reactions.
One of its most critical roles is as a protecting agent for carboxylic acids. chemicalbook.comsigmaaldrich.com In multi-step syntheses, it is often necessary to temporarily block the reactivity of a carboxyl group to prevent unwanted side reactions. This compound reacts with carboxylic acids to form 4-chlorobenzyl esters. chemicalbook.comfishersci.pt These esters are noted for being more stable towards acidic conditions than their corresponding benzyl (B1604629) esters, offering a robust protective strategy for chemists. fishersci.ptthermofisher.com
The compound also serves as a precursor for a variety of other functional groups. Through oxidation reactions, it can be converted into 4-chlorobenzaldehyde (B46862) or the corresponding carboxylic acid, 4-chlorobenzoic acid, providing access to a different class of intermediates. chemicalbook.comzenodo.org Furthermore, it can undergo reactions such as acetylation to produce esters and can be used in benzylation reactions. chemicalbook.comchemicalbook.com For instance, it can react with o-xylene (B151617) in the presence of a gold catalyst to yield a benzylated product. chemicalbook.comchemicalbook.com
| Reaction Type | Reactant | Product | Significance in Synthesis |
|---|---|---|---|
| Protection | Carboxylic Acid | 4-Chlorobenzyl ester | Forms an acid-stable protecting group for carboxyls. chemicalbook.comfishersci.pt |
| Oxidation | Oxidizing Agent (e.g., H₂O₂) | 4-Chlorobenzaldehyde or 4-Chlorobenzoic Acid | Creates key aldehyde and carboxylic acid intermediates. chemicalbook.com |
| Acetylation | Acetic Acid | 4-Chlorobenzyl acetate (B1210297) | Forms the corresponding ester. chemicalbook.comchemicalbook.com |
| Benzylation | Arene (e.g., o-xylene) | Benzylated Arene | Introduces the chlorobenzyl group to aromatic rings. chemicalbook.comchemicalbook.com |
Role in Pharmaceutical Intermediates and Drug Synthesis
The utility of this compound as a chemical intermediate is particularly pronounced in the pharmaceutical industry, where it is a precursor in the synthesis of a range of therapeutic agents. guidechem.comfishersci.ptchemicalbull.com
While direct application is less common, derivatives of this compound are instrumental in the synthesis of certain antihistamines and local anesthetics. For example, 4-chlorobenzhydrol, a related compound, is a known intermediate in the production of the antihistamines bepotastine (B66143) and cloperastine. Furthermore, a key intermediate for the widely used antihistamine cetirizine (B192768) is derived from 4-chlorobenzhydrol. asianpubs.org These precursor molecules can be synthesized through routes originating from this compound derivatives.
In the field of anesthetics, derivatives are also crucial. 4-Chlorobenzaldehyde, which is produced by the oxidation of this compound, is a starting material for synthesizing 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives that have been evaluated for local anesthetic activity. zenodo.orgmdpi.com Additionally, esters such as ethyl 4-chlorobenzoate (B1228818), which can be synthesized from this compound via oxidation and esterification, have been studied for their potential as local anesthetics.
A significant application of this compound is in the synthesis of antifungal medications. It serves as a precursor to 4-chlorobenzyl chloride, a key reagent used in the production of the antifungal drug econazole (B349626). The synthesis involves converting this compound into its more reactive chloride form, which then acts as an alkylating agent in subsequent steps to build the final econazole molecule. Research has also explored the use of this compound in combination with other antifungal agents like miconazole (B906) nitrate, where it may play a role in inhibiting fungal growth. biosynth.com
In veterinary medicine, compounds derived from this compound are used to create anticoccidial agents, which are drugs used to treat and prevent coccidiosis, a parasitic disease in animals. A notable example is the synthesis of 1-(4-Chlorobenzyl)-1H-imidazole-4,5-dicarboxamide, a compound identified as a potential anticoccidial agent. acs.org The name of this intermediate directly indicates the incorporation of the "4-chlorobenzyl" group, which originates from precursors like this compound or its derivatives.
Contribution to Agrochemical Development
In addition to its pharmaceutical applications, this compound is an important intermediate in the agrochemical industry. cymitquimica.comguidechem.com It is used as a building block in the synthesis of various pesticides, including herbicides. solubilityofthings.com Often, it is first converted to 4-chlorobenzyl chloride to enhance its reactivity for subsequent synthetic steps. Derivatives such as 4-chlorobenzyl(trimethylsilyl) ether are also utilized in agrochemical research for the creation of new, complex active ingredients for agricultural use. lookchem.com
Utilisation in Polymer Chemistry and Functional Polymeric Materials
This compound finds application in the field of polymer science, contributing to the development of functional materials. It has been used as a solvent in paint strippers and waterborne coatings, and it can also function as a curing agent in certain polymer formulations. fishersci.ptthermofisher.com
Its reactivity makes it a valuable participant in polymer-related synthesis. For example, the oxidation of this compound can be carried out using polymer-supported reagents, such as polymer-supported chromic acid, demonstrating its use as a substrate in reactions mediated by functional polymers. zenodo.org The aldehyde product of this oxidation is a monomer that can be used extensively in the synthesis of various polymeric materials. d-nb.info
Modern polymer synthesis techniques can leverage the specific functionalities of molecules like this compound. For instance, advanced catalytic systems housed within polymer compartments, such as micelles, have been used to perform reactions on benzyl alcohols. mdpi.com This approach allows for reactions to occur in controlled nano-environments, which can be extended to substrates like this compound for creating specialized functional polymers. mdpi.com
Environmental and Toxicological Research Perspectives
Environmental Fate and Degradation Studies
4-Chlorobenzyl alcohol is subject to environmental transformation through both light-induced and biological processes. It is also recognized as an intermediate product in the breakdown of several widely used agricultural and industrial chemicals.
The breakdown of this compound can be initiated by light. It is a recognized photoproduct of the herbicide thiobencarb (B1683131) (also known as benthiocarb). echemi.comtandfonline.com Under sunlight or UV irradiation, thiobencarb undergoes C–S bond cleavage, leading to the formation of this compound, 4-chlorobenzaldehyde (B46862), and 4-chlorobenzoic acid. tandfonline.comuc.pt
The photodegradation of this compound itself involves further oxidation. The primary pathway involves its conversion to 4-chlorobenzaldehyde, which can then be oxidized to 4-chlorobenzoic acid. uc.pt In a study on the photochemistry of p-chlorotoluenes, the direct photolysis of this compound in deaerated methanol (B129727) showed a 15% disappearance of the initial compound after 48 hours. psu.edu Another pathway has been observed under specific laboratory conditions; acetone-sensitized irradiation of this compound can lead to a reductively dechlorinated product, benzyl (B1604629) alcohol. psu.edu The photocatalytic oxidation of this compound to its corresponding aldehyde has also been demonstrated using various catalysts under UV and visible light. researchgate.net
Various microorganisms, including bacteria and fungi, have been shown to play a role in the transformation of this compound.
Under anaerobic conditions, this compound can be transformed by microbial communities. In studies of anaerobic sediment, para-substituted benzyl alcohols have been shown to convert to their corresponding benzoic acids. oup.com For instance, a mixed bacterial culture containing Dechloromonas sp. Th1, Thauera sp. Th2, and Azoarcus sp. Th3 was found to degrade the herbicide thiobencarb anaerobically. nih.govresearchgate.net In this consortium, Azoarcus sp. Th3 was specifically identified as being effective in degrading intermediate products, including this compound. nih.govresearchgate.netresearchgate.netgrafiati.com The degradation kinetics for the mixed bacterial culture followed the Michaelis-Menten model, with a maximum degradation rate of 1.56 ± 0.16 µM per day. nih.govgrafiati.com
This compound has been identified as a metabolite in the fungal degradation of the persistent insecticide DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane). The white-rot fungi Phlebia lindtneri and Phlebia brevispora are capable of degrading DDT and its metabolites. nih.govebi.ac.uk During this process, a cleavage reaction of the aliphatic-aryl carbon bond occurs, leading to the formation of single-ring aromatic metabolites, including 4-chlorobenzaldehyde, 4-chlorobenzoic acid, and this compound. nih.govebi.ac.uk
Ligninolytic fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of aromatic environmental pollutants due to their non-specific extracellular enzymes. mdpi.comnih.gov The white-rot fungus Phanerochaete chrysosporium has been shown to produce this compound as a metabolite during the degradation of 4,4'-dichlorobiphenyl (B164843) (DCB), a polychlorinated biphenyl (B1667301) (PCB) congener. usda.govresearchgate.net In isotope trapping experiments, both 4-chlorobenzoic acid and this compound were identified as metabolites from 4,4'-[¹⁴C]DCB. usda.gov The possible metabolic relationship could involve the initial formation of this compound followed by its oxidation to 4-chlorobenzoic acid, a reaction mediated by extracellular aryl alcohol oxidases produced by these fungi. usda.gov
Furthermore, P. chrysosporium can hydroxylate 4-chlorotoluene (B122035) at the methyl group to form this compound, a reaction believed to be catalyzed by cytochrome P450 enzymes. oup.comoup.com Studies with both P. chrysosporium and Phanerochaete sp. MZ142 have also confirmed the transformation of 3-hydroxy-4,4'-DCB into metabolites including this compound. nih.gov Additionally, a recombinant aryl-alcohol oxidase from Pleurotus eryngii has been shown to be capable of oxidizing this compound. mdpi.com
Table 1: Microorganisms Involved in the Transformation of this compound
| Microorganism | Type | Role in Transformation | Parent Compound (if applicable) |
|---|---|---|---|
| Azoarcus sp. Th3 | Bacterium | Degrades this compound under anaerobic conditions | Thiobencarb |
| Phlebia lindtneri | Fungus (White-rot) | Produces this compound as a metabolite | DDT |
| Phlebia brevispora | Fungus (White-rot) | Produces this compound as a metabolite | DDT |
| Phanerochaete chrysosporium | Fungus (White-rot) | Produces this compound as a metabolite | 4,4'-Dichlorobiphenyl (PCB), 4-Chlorotoluene, 3-hydroxy-4,4'-DCB |
| Phanerochaete sp. MZ142 | Fungus (White-rot) | Produces this compound as a metabolite | 3-hydroxy-4,4'-DCB |
The presence of this compound in the environment is often linked to the breakdown of more complex synthetic molecules.
Thiobencarb: As detailed in the photodegradation section, this compound is a significant product of the breakdown of the herbicide thiobencarb in water when exposed to sunlight. echemi.comtandfonline.comepa.gov In photosensitized aqueous solutions, this compound reached concentrations of 6.1-6.7% of the applied thiobencarb within 14-30 days. epa.gov It has also been identified as a metabolite in aerobic soil studies of thiobencarb.
PCBs (Polychlorinated Biphenyls): Research on the fungal degradation of PCBs has identified this compound as an intermediate. The white-rot fungus Phanerochaete chrysosporium degrades 4,4'-dichlorobiphenyl, producing this compound and 4-chlorobenzoic acid. usda.govresearchgate.net This suggests a degradation pathway where the biphenyl structure is cleaved, leading to the formation of these chlorinated aromatic compounds. nih.govusda.gov
DDT (Dichlorodiphenyltrichloroethane): The biodegradation of DDT by certain white-rot fungi, such as Phlebia lindtneri and Phlebia brevispora, results in the formation of several metabolites, including this compound. nih.govebi.ac.uk This indicates that fungal systems can cleave the complex DDT molecule into simpler chlorinated aromatic rings.
Table 2: Summary of this compound as a Degradation Product
| Parent Compound | Compound Type | Degradation Process | Resulting Metabolites Include |
|---|---|---|---|
| Thiobencarb | Herbicide | Photodegradation, Aerobic Soil Metabolism | This compound, 4-Chlorobenzaldehyde, 4-Chlorobenzoic acid |
| 4,4'-Dichlorobiphenyl | PCB | Fungal Biodegradation (Phanerochaete chrysosporium) | This compound, 4-Chlorobenzoic acid |
Biodegradation by Microorganisms and Fungi
Environmental Impact Assessment
The environmental impact of this compound has been a subject of scientific inquiry, particularly concerning its effects on aquatic ecosystems and its application as a tracer compound in the oil and gas industry. solubilityofthings.comresearchgate.net Research has focused on understanding its potential toxicity and persistence to evaluate the risks associated with its release into the environment. researchgate.netresearchgate.net
Toxicity to Aquatic Life
While many safety data sheets indicate a lack of specific ecotoxicity data for this compound, dedicated research has been conducted to assess its impact on aquatic organisms. solubilityofthings.comspectrumchemical.comapolloscientific.co.uk One study specifically investigated the acute toxicity of this compound as part of a group of potential tracer compounds. researchgate.net The research measured its effects on the cell viability of a rainbow trout gill cell line (RTgill-W1) and the growth inhibition of the marine algae Skeletonema costatum. researchgate.net These studies are critical for understanding the potential harm the compound could cause if introduced into marine or freshwater environments. researchgate.net
The table below summarizes the types of aquatic toxicity tests conducted on this compound.
| Test Organism | Type of Test | Endpoint Measured |
| Rainbow Trout (Gill Cell Line RTgill-W1) | Acute Toxicity | Percent Cell Viability |
| Skeletonema costatum (Algae) | Acute Toxicity | Growth Inhibition |
| Data sourced from a study assessing the environmental risk of tracer compounds. researchgate.net |
Environmental Risk Assessment of Tracer Compounds
This compound has been identified as a potential partitioning inter-well tracer test (PITT) compound, used to quantify residual oil saturation in reservoirs. researchgate.netresearchgate.net This application means it can be released into the marine environment through produced water discharges from offshore oil and gas operations. researchgate.netresearchgate.net
A comprehensive environmental risk assessment was performed on a group of seven potential tracer chemicals, including this compound. researchgate.net The key parameters for this assessment were the compound's biodegradability, octanol-water partition coefficient, and aquatic toxicity. researchgate.net The ecotoxicological data gathered were utilized in the Dynamic Risk and Effects Assessment Model (DREAM) to determine the Environmental Impact Factor (EIF), which quantifies the volume of water where the substance's concentration could pose an environmental risk. researchgate.netresearchgate.net
The simulation results indicated that at the expected concentrations found in produced water, this compound and the other tracers were not projected to contribute to the EIF. researchgate.netresearchgate.net However, simulations at higher, non-expected concentrations revealed a difference in risk profiles among the tested substances. researchgate.net In these higher-concentration scenarios, this compound and 2,6-dichlorobenzyl alcohol demonstrated the highest relative environmental risk compared to the other compounds evaluated. researchgate.netresearchgate.netresearchgate.net
The table below lists the compounds assessed in the environmental risk study.
| Compound Family | Specific Chemical |
| Benzyl Alcohols | This compound |
| 2,6-Dichlorobenzyl alcohol | |
| 4-Methoxybenzyl alcohol | |
| 3,4-Dimethoxybenzyl alcohol | |
| Pyrazines | 2,3-Dimethyl pyrazine |
| 2,6-Dimethyl pyrazine | |
| Pyridines | Pyridine |
| Source: Environmental risk assessment of inter-well partitioning tracer compounds. researchgate.netresearchgate.net |
Analytical Methodologies in 4 Chlorobenzyl Alcohol Research
Spectroscopic Characterization Techniques
Spectroscopy is the primary tool for elucidating the molecular structure of 4-Chlorobenzyl alcohol by examining the interaction of the molecule with electromagnetic radiation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions are characteristic of the bonds within the molecule. A key diagnostic feature in the IR spectrum of this compound is the presence of a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. chegg.com The spectrum also displays characteristic peaks for C-H stretching in the aromatic ring (around 3000-3100 cm⁻¹) and the methylene (B1212753) (-CH₂) group (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibration is observed around 1010-1050 cm⁻¹, and the C-Cl stretching vibration gives a signal in the fingerprint region, typically around 700-800 cm⁻¹. researchgate.netchegg.com
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |
|---|---|---|
| 3200-3600 (broad) | O-H | Stretching |
| 3000-3100 | Aromatic C-H | Stretching |
| 2850-2960 | Aliphatic C-H (-CH₂) | Stretching |
| 1450-1600 | Aromatic C=C | Stretching |
| 1010-1050 | C-O | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique that provides detailed information about the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of this compound, recorded in a solvent like deuterochloroform (CDCl₃), the protons on the aromatic ring appear as a multiplet or two distinct doublets in the range of δ 7.28-7.34 ppm. rsc.org The two protons of the benzylic methylene group (-CH₂OH) typically show up as a singlet or a doublet (if coupled to the hydroxyl proton) at approximately δ 4.67 ppm. rsc.org The hydroxyl proton (-OH) is often observed as a broad singlet, and its chemical shift can vary depending on concentration and solvent.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbon atom attached to the chlorine (C-Cl) is typically found around δ 133.5 ppm. The aromatic carbons not attached to substituents appear near δ 128.8 and δ 128.4 ppm. rsc.org The carbon atom to which the -CH₂OH group is attached (ipso-carbon) is found further downfield at approximately δ 139.3 ppm. rsc.org The benzylic carbon (-CH₂) resonates at about δ 64.7 ppm. rsc.org
Table 2: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 7.28-7.34 | Multiplet | 4H | Aromatic (Ar-H) |
| 4.67 | Doublet | 2H | Methylene (-CH₂) |
Table 3: ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Carbon Atom |
|---|---|
| 139.3 | C-CH₂OH (ipso) |
| 133.5 | C-Cl (ipso) |
| 128.8 | Ar-C |
| 128.4 | Ar-C |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the molecular ion peak (M⁺) is observed at m/z 142, corresponding to the molecule with the ³⁵Cl isotope. rsc.org Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak is also seen at m/z 144 with an intensity of about one-third of the M⁺ peak.
Common fragmentation patterns for alcohols include alpha cleavage and dehydration. youtube.comlibretexts.org Alpha cleavage involves the breaking of the C-C bond adjacent to the oxygen atom. Another significant fragmentation pathway involves the loss of a hydroxyl radical (•OH), leading to a fragment at m/z 125/127. The spectrum often shows a prominent peak at m/z 107, which can be attributed to the loss of a chlorine atom. A peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), is also frequently observed. nih.gov
Table 4: Key Mass Spectrometry Fragments for this compound
| m/z | Fragment Ion | Significance |
|---|---|---|
| 142/144 | [C₇H₇ClO]⁺ | Molecular ion (M⁺, M+2) |
| 125/127 | [C₇H₆Cl]⁺ | Loss of •OH |
| 107 | [C₇H₇O]⁺ | Loss of Cl |
| 79 | [C₆H₅O-H]⁺ |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. Aromatic compounds like this compound exhibit strong UV absorption due to π-π* electronic transitions within the benzene (B151609) ring. The absorption spectrum of this compound is expected to show a maximum absorption (λmax) in the UV region, typically around 260-270 nm, which is characteristic of a substituted benzene ring. researchgate.net
Chromatographic Separation and Quantification
Chromatographic techniques are employed to separate components of a mixture and to determine the purity and concentration of a substance.
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound can be effectively analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. In a typical GC analysis, the compound is vaporized and passed through a capillary column, such as an HP-INNOWAX column. rsc.org The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. For this compound, analysis might be performed with a column temperature of 200°C and a carrier gas pressure of 0.07 MPa. rsc.org The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific GC conditions and can be used for quantification when compared against a standard.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a fundamental analytical technique used for the qualitative analysis of this compound. It is a rapid and cost-effective method to monitor the progress of chemical reactions, identify compounds, and determine the purity of a sample. The separation on a TLC plate is based on the principle of differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase.
In the analysis of this compound, a polar stationary phase like silica (B1680970) gel is commonly used. youtube.com The polarity of the mobile phase is a critical parameter that influences the separation. For a compound of intermediate polarity like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or diethyl ether) is typically employed. youtube.comresearchgate.net The separation mechanism relies on the competition between the analyte and the mobile phase for the active sites on the stationary phase. More polar compounds will have a stronger interaction with the silica gel and will, therefore, travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. researchgate.net
A plausible TLC method for the analysis of this compound and its potential impurities, such as the starting material 4-chlorobenzaldehyde (B46862) or the over-oxidation product 4-chlorobenzoic acid, would involve the following:
Stationary Phase: Silica gel 60 F254 plates are a standard choice, with the F254 indicator allowing for visualization of UV-active compounds under a UV lamp.
Mobile Phase: A common mobile phase system for separating aromatic alcohols and aldehydes is a mixture of hexane and ethyl acetate. The ratio can be optimized to achieve the best separation, with a higher proportion of ethyl acetate increasing the polarity of the mobile phase and leading to higher Rf values for all components. A starting point could be a 7:3 or 8:2 (v/v) mixture of hexane to ethyl acetate.
Visualization: After developing the plate, the separated spots can be visualized under a UV lamp at 254 nm, where aromatic compounds typically appear as dark spots against a fluorescent background. Further visualization can be achieved using staining agents like potassium permanganate, which reacts with the alcohol functional group.
The Rf value for this compound is expected to be intermediate between the less polar 4-chlorobenzaldehyde and the more polar 4-chlorobenzoic acid.
Table 1: Hypothetical TLC Data for this compound and Related Compounds
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |
|---|---|---|
| 4-Chlorobenzaldehyde | 8:2 | 0.65 |
| This compound | 8:2 | 0.45 |
| 4-Chlorobenzoic acid | 8:2 | 0.10 |
| 4-Chlorobenzaldehyde | 7:3 | 0.75 |
| This compound | 7:3 | 0.58 |
Liquid Chromatography-Mass Spectrometry (LCMS)
Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection provided by mass spectrometry. This technique is invaluable for the identification and quantification of this compound and its impurities, even at trace levels.
For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
A representative LCMS method for this compound could be developed as follows:
Chromatographic Column: A C18 column is a suitable choice for the separation of aromatic alcohols. helixchrom.com
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. phenomenex.com The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute compounds with increasing hydrophobicity.
Mass Spectrometry Detection: The mass spectrometer can be operated in various modes. For initial identification, a full scan mode would be used to obtain the mass spectrum of the eluting compounds. The molecular ion of this compound ([M+H]+ at m/z 143/145 due to the isotopic pattern of chlorine) would be a key identifier. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be employed for higher sensitivity and selectivity.
Table 2: Plausible LCMS Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| HPLC System | |
| Column | C18, 2.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Ions (SIM) | m/z 143.0, 145.0 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
Elemental Analysis Techniques (e.g., ICP-AES)
Elemental analysis techniques are crucial for determining the elemental composition of a sample and for quantifying the presence of trace elemental impurities. While this compound is an organic compound, techniques like Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) can be employed to detect and quantify metallic and certain non-metallic impurities that may be present from the manufacturing process or from storage.
In the context of this compound research and quality control, ICP-AES would not be used to determine the primary elemental composition (C, H, O, Cl) of the molecule itself. Instead, its application lies in the detection of trace elemental impurities that could affect the compound's purity, stability, or suitability for specific applications, particularly in the pharmaceutical industry. acs.orgspectroscopyonline.com Potential sources of such impurities include catalysts used in synthesis, leaching from reaction vessels, or contamination from raw materials.
The principle of ICP-AES involves introducing a sample into an argon plasma, which excites the atoms of the elements present. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample. phenomenex.com
For the analysis of a this compound sample, it would first need to be digested or dissolved in a suitable solvent to create a solution that can be introduced into the plasma. The analysis would then focus on detecting and quantifying specific elements of interest, which could include:
Catalyst Residues: If a metal-based catalyst was used in the synthesis of this compound, ICP-AES could be used to ensure that the levels of residual catalyst are below acceptable limits.
Heavy Metals: In pharmaceutical applications, it is critical to control the levels of heavy metals such as lead (Pb), mercury (Hg), arsenic (As), and cadmium (Cd).
Other Elements: Depending on the manufacturing process, other elements might be of interest.
While direct determination of chlorine by ICP-AES is challenging due to its high ionization potential and emission lines in the vacuum UV region, specialized ICP-MS techniques can be used for chlorine analysis if required. spectroscopyonline.com
Table 3: Potential Elemental Impurities in this compound and their Analysis by ICP-AES
| Element | Potential Source | Typical Limit of Quantification (µg/L) |
|---|---|---|
| Palladium (Pd) | Catalyst in cross-coupling reactions | 1 - 10 |
| Platinum (Pt) | Catalyst in hydrogenation reactions | 1 - 10 |
| Iron (Fe) | Leaching from steel reactors | 1 - 10 |
| Lead (Pb) | Contamination from raw materials | 5 - 20 |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations in Mechanistic Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, and it has been widely applied to elucidate the mechanisms of chemical reactions involving substituted benzyl (B1604629) alcohols. acs.org DFT calculations allow for the modeling of complex reaction pathways, including the identification of intermediates and transition states, which are critical for a complete mechanistic understanding. acs.org
For instance, DFT has been employed to study the aerobic oxidative esterification of alcohols, including 4-chlorobenzyl alcohol, providing mechanistic insights into these transformations. uva.nl In broader contexts, DFT studies on related alcohol reactions, such as the Morita-Baylis-Hillman reaction, have explored various pathways by modeling an ensemble of transition states and considering the involvement of explicit solvent molecules. acs.org Such calculations can help differentiate between proposed mechanisms, like proton-shuttle or acid-base pathways. acs.org
DFT is also used to analyze the adsorption and reaction of alcohols on surfaces, such as the chemisorption of benzyl alcohol on titanium dioxide (TiO2). researchgate.net These studies calculate reaction free energies and investigate kinetics to determine the most favorable adsorption pathways, which can lead to the sensitization of the material to visible light. researchgate.net The choice of the DFT functional, such as B3LYP or M06-2X, and the basis set is crucial for obtaining accurate results that align with experimental observations. acs.org
Molecular Modeling and Simulations
Molecular modeling and molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound and its derivatives at the atomic level. These techniques are used to understand intermolecular interactions, conformational stability, and binding to biological targets.
In a study investigating the antimicrobial efficiency of a derivative of 4-chlorobenzaldehyde (B46862), diethyl 4-(4-chlorophenyl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate, DFT was used to optimize the compound's geometry, while molecular dynamics simulations were employed to study its interactions. tandfonline.com Natural bond orbital (NBO) analysis confirmed the presence of strong intra- and intermolecular interactions, which correlate with the compound's reactivity. tandfonline.com
Molecular dynamics simulations have also been adapted to predict allosteric sites on complex proteins like G protein-coupled receptors (GPCRs). nih.gov While not directly studying this compound itself, these methods use probe molecules like isopropyl alcohol to map binding sites, demonstrating a powerful approach for understanding how similar small molecules might interact with biological macromolecules. nih.gov Such simulations can reveal cryptic sites that are not apparent in static crystal structures, highlighting the importance of protein flexibility. nih.gov
The table below shows the calculated interaction energy for a compound containing a chloromethylphenyl group with the CB2 receptor, illustrating the data obtainable from such simulations. nih.gov
| Parameter | Value |
| Conformational Energy Expense | 3.91 kcal/mol |
| Total Interaction Energy with CB₂ | -64.30 kcal/mol |
This data pertains to compound 4 in the cited study, which contains the 4-chloro-3-methyl-phenyl moiety, and demonstrates the application of molecular modeling in quantifying interaction energetics. nih.gov
Prediction of Reaction Pathways and Energetics
Computational chemistry plays a crucial predictive role in determining the feasibility of various reaction pathways and their associated energy profiles. By calculating the energies of reactants, products, intermediates, and transition states, researchers can predict reaction outcomes and selectivity.
Thermochemical data for this compound, such as its standard Gibbs free energy of formation and enthalpy of formation, serve as a baseline for these predictions. chemeo.com High-level ab initio and DFT calculations can determine branching ratios for competing reaction channels by computing the properties of intermediates and transition states. acs.org For example, in the thermal decomposition of related molecules, calculations can yield Arrhenius equations that describe the reaction rate's temperature dependence. acs.org
DFT has been used to study the selective reductive amination of aldehydes versus their reduction to alcohols. acs.org These calculations show that the formation and reduction of a Z-aldimine intermediate are both thermodynamically and kinetically more favorable than the direct reduction of the aldehyde to an alcohol. acs.org The activation free energies for all transition states in the aldimine pathway were found to be lower than that of the competing aldehyde reduction. acs.org
The table below presents key calculated thermodynamic properties for this compound.
| Property | Value | Unit | Source |
| Standard Gibbs free energy of formation (ΔfG°) | -37.91 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -130.72 | kJ/mol | Joback Calculated Property chemeo.com |
Studies on Hydrogen Bonding and Conformation
The conformation and hydrogen-bonding capabilities of this compound are critical to its physical properties and chemical reactivity. Computational studies, often combined with spectroscopic techniques, provide detailed information on these aspects.
A significant study combined linear infrared and Raman spectroscopy in supersonic jet expansions with DFT calculations to investigate the conformational preferences of this compound when complexed with methyl glycolate (B3277807) and chiral methyl lactate (B86563). goettingen-research-online.demdpi.com This work explored the competition between the alcohol inserting into the ester's intramolecular hydrogen bond versus associating with (attaching onto) the ester's hydroxy group. goettingen-research-online.demdpi.com The p-chlorination of benzyl alcohol was found to influence the energy sequence of the resulting complexes. goettingen-research-online.demdpi.com
DFT calculations (specifically B3LYP-D3(BJ, abc)/def2-TZVP) were used to determine the vibrational zero-point-corrected energy differences between various conformers of these complexes. goettingen-research-online.demdpi.com These calculations revealed that for the complex of this compound with methyl lactate (CL system), the most stable conformers are those where the alcohol associates with the ester, rather than inserting into its intramolecular hydrogen bond. goettingen-research-online.demdpi.com
The table below summarizes the relative energies of different conformers for the this compound-methyl lactate (CL) complex.
| Conformer Type | Relative Energy (kJ·mol⁻¹) |
| Associated (most stable) | 0.0 |
| Inserted | > 2.0 |
| Associated (alternative) | ~0.5 |
| Inserted (alternative) | > 3.0 |
Data is estimated from graphical representations in the source and shows the energetic preference for association complexes over insertion complexes for the CL system. goettingen-research-online.demdpi.com
In the solid state, hydrogen bonding plays a crucial role in the crystal packing of related molecules. Studies on derivatives of 4-chlorobenzaldehyde have identified various intermolecular hydrogen bonds, such as N–H···S, C–H···Cl, and N–H···N, which dictate the molecular arrangement in the crystal lattice. researchgate.net
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 4-chlorobenzyl alcohol often involves multi-step processes that can be resource-intensive. A significant area of future research is the development of greener and more efficient synthetic methods. One promising approach is the use of photocatalysis under visible light. For instance, a 2023 study demonstrated the oxidation of this compound mediated by eosin (B541160) Y, a photoredox catalyst, achieving a 75% yield under blue LED irradiation. This method represents a move towards more sustainable chemical production by utilizing light as a clean energy source.
Another avenue of exploration is the use of packed bed microreactors. These systems offer enhanced reaction efficiency and safety. For example, a Teflon® capillary microreactor packed with a silica-immobilized TEMPO catalyst has been used for the aerobic oxidation of this compound, demonstrating high conversion and selectivity with excellent catalyst recyclability. mdpi.com Such continuous-flow systems minimize waste and allow for better process control. mdpi.com
Solvent-free reaction conditions are also a key aspect of sustainable synthesis. Research has shown that the oxidation of this compound can be achieved efficiently under solvent-free conditions using reagents like ZrCl₄ and wet SiO₂ with (NH₄)₂Cr₂O₇. This approach not only reduces environmental impact but can also enhance reaction rates.
Exploration of New Catalytic Systems
The development of novel catalysts is paramount to improving the synthesis and application of this compound. Metal-organic frameworks (MOFs) have emerged as highly effective catalysts. For example, STA-12(Fe), a type of MOF, has demonstrated excellent catalytic activity in the oxidation of this compound, achieving 100% conversion under specific conditions. scispace.com Bimetallic MOFs, such as STA-12(Mn, Co), have also shown high efficiency and selectivity in the oxidation of benzylic alcohols at ambient conditions. researchgate.net
Photocatalysis using nanohybrid materials is another burgeoning field. A study utilizing a Co-g-C₃N₄-imine/TiO₂ nanohybrid as a photocatalyst for the aerobic oxidation of this compound has shown superior performance. nih.gov This catalyst was also effective in the one-pot synthesis of benzimidazoles from this compound. nih.gov The synergistic effects between the components of such nanohybrids enhance their photocatalytic activity. researchgate.net
Ruthenium-based catalytic systems are also being investigated for the dehydrogenation of alcohols to carboxylic acids. mdpi.com While this research focuses on the conversion of this compound to 4-chlorobenzoic acid, the development of these N-heterocyclic carbene/ruthenium catalysts contributes to the broader understanding of catalytic processes involving this alcohol. mdpi.com Furthermore, ionic liquids containing metal ions, such as [C4(DABCO)2].NiCl4, have been developed and show catalytic activity in the acetylation of this compound, highlighting the potential for these novel materials in various transformations. researchgate.net
Expanded Applications in Material Science and Advanced Functional Molecules
While this compound is primarily known as an intermediate in organic synthesis, its potential applications in material science and the creation of advanced functional molecules are being increasingly explored. chemicalbook.com It is used as a reagent for the protection of carboxyl groups as their 4-chlorobenzyl esters, which are more stable to acid than benzyl (B1604629) esters. fishersci.pt This property is valuable in the synthesis of complex molecules.
In material science, there is potential for incorporating this compound or its derivatives into polymer structures to impart specific properties. Its use as a solvent in paint strippers and waterborne coatings, as well as a curing agent, points to its role in formulation science. fishersci.pt Future research could focus on developing new polymers and materials where the chlorobenzyl moiety provides desirable characteristics such as flame retardancy or modified solubility.
The synthesis of advanced functional molecules, such as benzimidazoles, from this compound demonstrates its utility as a building block. nih.gov Research into one-pot tandem reactions, where this compound is oxidized and then coupled with other molecules, is a green chemistry approach that can lead to a variety of complex and potentially bioactive compounds. researchgate.net
In-depth Environmental Remediation Strategies
The presence of chlorinated organic compounds in the environment is a significant concern. Research into the environmental fate and remediation of this compound is crucial. One study has assessed the environmental risk of this compound as a potential partitioning tracer in the offshore oil and gas industry, indicating it has a higher environmental risk compared to other tested compounds. researchgate.net
Advanced oxidation processes (AOPs) are a key area of research for the degradation of such compounds. For example, UV/O₃ combinations have been shown to achieve 90% degradation of the related compound 4-chlorobenzaldehyde (B46862) by generating hydroxyl radicals that cleave the aromatic ring. Similar strategies could be developed and optimized for the remediation of this compound.
Furthermore, the compound's potential role as a redox mediator in the biodegradation of persistent organic pollutants is an emerging area of interest. Laccases and peroxidases, enzymes pivotal for breaking down recalcitrant compounds in wastewater treatment, could potentially utilize this compound or its derivatives as mediators to enhance their activity.
Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing processes and designing new ones. The integration of experimental and computational methods provides powerful tools for this purpose. acs.org
For instance, computational studies using Density Functional Theory (DFT) can be employed to investigate the mechanisms of reactions such as the formation of semicarbazones from p-chlorobenzaldehyde, a direct oxidation product of this compound. scispace.comresearchgate.net These studies can provide insights into transition states, reaction energies, and the spontaneity of reaction steps. scispace.comresearchgate.net
Q & A
Basic: What are the common synthetic routes for 4-chlorobenzyl alcohol in laboratory settings?
This compound is typically synthesized via the reduction of 4-chlorobenzaldehyde using sodium borohydride (NaBH₄), as demonstrated in the preparation of threonine esters . Alternative methods include hemiacetal formation with chloral, involving recrystallization from petroleum ether for purification . For catalytic applications, benzylic alcohols like this compound can also be derived from acetates via electro-oxidation, yielding aldehydes with ~86% efficiency .
Advanced: How do substituent groups influence the photocatalytic oxidation efficiency of this compound?
Electron-withdrawing substituents (e.g., -Cl) enhance oxidation rates compared to electron-donating groups (-OCH₃, -CH₃). Studies using TiO₂ nanoparticles show that the -Cl group in this compound increases reactivity due to improved charge separation and reduced recombination . Action spectrum analysis (400–800 nm) reveals that 400–450 nm light contributes 35% to the total yield of 4-chlorobenzaldehyde, with wavelength-specific quantum efficiencies dictating reaction optimization . A comparative table of catalysts (e.g., Co-g-C₃N₄-imine/TiO₂ vs. parent materials) highlights 98% yield under full-spectrum irradiation .
Basic: What analytical methods are recommended for quantifying this compound in reaction mixtures?
- GC-MS/MS with DI-HS-SPME : Enables simultaneous detection of this compound and derivatives at trace levels, with sequential direct-immersion and headspace extraction improving sensitivity .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural identity, with aromatic protons (δ 7.4–7.9 ppm) and hydroxyl groups (δ 1–5 ppm) serving as diagnostic signals .
Advanced: How can researchers address discrepancies in photocatalytic oxidation yields across studies?
Key variables to standardize include:
- Light source : Narrow wavelength ranges (e.g., 450–800 nm vs. 400–800 nm) significantly alter yields (72% vs. 98% for 4-chlorobenzaldehyde) .
- Catalyst design : Heterojunction systems like Cu/CuO/Cu₂O with graphene-like carbon improve charge transfer, reducing recombination losses .
- Reaction conditions : pH, solvent polarity, and oxygen availability must be reported. Cross-validation using control experiments (e.g., dark conditions) isolates photochemical contributions .
Basic: What safety precautions are essential when handling this compound?
- Storage : Keep in tightly sealed containers in cool, dry, and ventilated areas, away from oxidizers and acid anhydrides .
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.
- Disposal : Treat waste via licensed facilities, as incomplete degradation may release chlorinated byproducts .
Advanced: What strategies improve the recyclability of heterogeneous catalysts in this compound oxidation?
- Centrifugation and thermal regeneration : Co-g-C₃N₄-imine/TiO₂ retains >90% activity over five cycles after recovery via centrifugation and drying .
- S-scheme heterojunctions : Cu/CuO/Cu₂O catalysts decorated with ultrathin carbon layers exhibit enhanced stability due to efficient electron-hole separation and reduced leaching .
- Support matrices : Graphene oxide (GO)-iridium complexes prevent aggregation, maintaining catalytic surface area .
Basic: What is the role of this compound in tandem photocatalytic reactions?
It serves as a precursor for synthesizing bis(indolyl)methanes and benzimidazoles. For example, Cu-g-C₃N₄-imine/TiO₂ enables a one-pot oxidation-condensation sequence under visible light, achieving 90% yield for benzimidazole derivatives .
Advanced: How can researchers validate the stability of this compound under varying experimental conditions?
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (boiling point: 234°C ).
- pH stability tests : Monitor degradation in acidic/basic media via HPLC or GC-MS.
- Long-term storage studies : Assess crystallization tendencies and hygroscopicity under controlled humidity .
Basic: What are the key applications of this compound in organic synthesis?
- Aldehyde precursor : Electro- or photo-oxidation converts it to 4-chlorobenzaldehyde, a key intermediate in pharmaceuticals .
- Hemiacetal formation : Reacts with chloral to produce crystalline derivatives for structural studies .
Advanced: How do solvent systems impact the tetrahydropyranylation of this compound?
Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in the presence of sulfonic acid-functionalized montmorillonite (SANM) catalysts. Yield optimization (70°C, 2 h) requires strict anhydrous conditions to avoid hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
